5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Overview
Description
5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C26H14ClF2NO5 and its molecular weight is 493.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.0528566 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized novel heteroarene-fused dispiro compounds, including variations that resemble the chemical structure of interest, to study their synthesis methods, structural characteristics, and optical properties. These compounds exhibit blue fluorescence with moderate quantum yields, indicating their potential application in materials science, particularly in optoelectronic devices (Kowada, Kuwabara, & Ohe, 2010).
Molecular Dynamics and Conformation
The dehydrogenation product derived from cycloadducts related to the compound was analyzed for its structure and conformation, revealing a central folded ring system with two cis-fused 5-membered heterocyclic rings. This study offers insights into the dynamic properties of these molecules, including restricted rotation and exchange processes, which could influence their chemical behavior and utility in various applications (Preu, Kliegel, Rettig, & Trotter, 2001).
Optoelectronic Properties
The generation of a three-dimensional non-fullerene electron acceptor by combining structural fragments indicates the potential of such compounds in the development of new materials for electronic devices. These materials show promising optoelectronic properties and complement the energy levels of conventional donor polymers, validating their efficiency in bulk-heterojunction devices (Kadam et al., 2018).
Heterocyclic Chemistry Applications
The compound's framework has been utilized in creating spiro heterocycles through three-component spiro heterocyclization, showcasing the versatility of this molecular structure in synthesizing novel heterocyclic compounds. Such methodologies are crucial in medicinal chemistry and drug discovery, providing a pathway to new therapeutic agents (Salnikova, Dmitriev, & Maslivets, 2019).
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14ClF2NO5/c27-17-11-14(9-10-18(17)29)30-24(33)19-20(25(30)34)26(35-21(19)12-5-7-13(28)8-6-12)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGQQVKCJCBYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=C(C=C6)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14ClF2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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